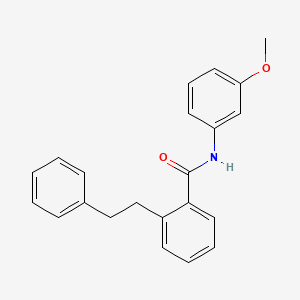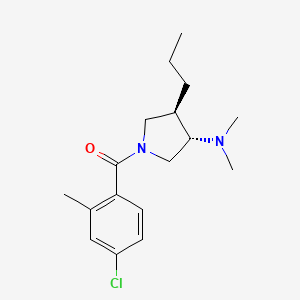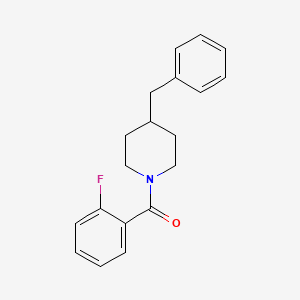
N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide is a compound that can be studied for various structural and functional properties. While direct studies on this compound are limited, related research on benzamide derivatives provides insights into molecular structure, synthesis methods, and potential applications in pharmaceuticals and materials science.
Synthesis Analysis
Research on benzamide derivatives often involves novel synthetic pathways to introduce functional groups, enhancing the compound's physical, chemical, or biological properties. For example, Demir et al. (2015) discussed the synthesis of a novel benzamide derivative using X-ray diffraction and DFT calculations to analyze its structure and potential antioxidant activity (Demir et al., 2015).
Molecular Structure Analysis
The analysis of molecular structure often utilizes X-ray diffraction and quantum chemical computations. For instance, the study by Demir et al. (2015) provides detailed insights into the geometric parameters and electronic properties, such as HOMO and LUMO energies, of a benzamide derivative, which are crucial for understanding the reactivity and stability of the molecule.
Chemical Reactions and Properties
Chemical reactions involving benzamide derivatives can include interactions with metals, as shown in the synthesis and ligation of palladium(II), platinum(II), and ruthenium(II) complexes with a methoxyphenyltelluro benzamide derivative, revealing its potential in creating complex structures with metals (Singh et al., 2002).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are often determined by the compound's molecular geometry and intermolecular forces. For example, the study by Kara et al. (2013) on 4-chloro-N-(2-methoxyphenyl) benzamidoxime includes X-ray diffraction analysis, showcasing its molecular conformation and hydrogen bonding patterns, which are indicative of its physical properties (Kara et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and functional group behavior, can be inferred from theoretical studies and experimental observations. The analysis on alkaline hydrolysis mechanisms of a related N-(2-methoxyphenyl) benzamide by Jin et al. (2011) demonstrates the influence of molecular structure on its chemical behavior, emphasizing the role of water in facilitating the reaction (Jin et al., 2011).
Scientific Research Applications
Structural Analysis and Computational Studies
Structural analysis and computational studies often focus on understanding the molecular geometry, electronic properties, and potential reactivity of benzamide derivatives. For example, a study on a novel benzamide derivative highlighted the use of X-ray diffraction and density functional theory (DFT) calculations to analyze its structure and electronic properties, suggesting a similar approach could be applied to N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide for insights into its structural characteristics and potential applications in materials science or as a precursor for further chemical modifications (Demir et al., 2015).
Corrosion Inhibition
Benzamide derivatives have been studied for their corrosion inhibition properties, particularly on mild steel in acidic conditions. Such studies demonstrate the potential of N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide in similar applications, where the electron-withdrawing or donating nature of substituents can significantly affect their efficiency as corrosion inhibitors (Mishra et al., 2018).
Antimicrobial Activity
The antimicrobial efficacy of benzamide derivatives has been a subject of interest, with certain derivatives showing significant antibacterial and antifungal activities. This suggests potential research avenues for N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide in developing new antimicrobial agents, given the right structural modifications and testing (Priya et al., 2006).
Pharmacological Activities
Pharmacological research into benzamide derivatives, including enzyme inhibition and potential therapeutic applications, indicates a broad interest in the biological activities of these compounds. Studies like those on N-(3-hydroxyphenyl) benzamide derivatives, which involved the synthesis and testing of various 3-O-derivatives for their enzyme inhibition activity, could inform similar investigations into N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide (Abbasi et al., 2014).
properties
IUPAC Name |
N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-20-12-7-11-19(16-20)23-22(24)21-13-6-5-10-18(21)15-14-17-8-3-2-4-9-17/h2-13,16H,14-15H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSSTBHCWCLGNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-(2-phenylethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aR*,7aS*)-1-butyryl-4-[(5-ethyl-2-thienyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5538996.png)
![methyl 2-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5539005.png)


![N-[(2,7-dimethoxy-1-naphthyl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5539023.png)
![1-[(2-fluorophenyl)sulfonyl]azepane](/img/structure/B5539030.png)
![N-{2-[2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B5539036.png)
![N-((3S*,4R*)-1-{[2-(2-furyl)-5-pyrimidinyl]methyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5539040.png)
![2-[(4-methylphenoxy)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5539050.png)
![8-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-(1-methylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5539058.png)

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)